5-chloro-3-phenyl-1H-indole
Description
Significance of Indole (B1671886) Derivatives as Privileged Scaffolds in Organic and Medicinal Chemistry
The indole nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, stands as a cornerstone in the fields of organic and medicinal chemistry. ijpsr.info Its structural motif is prevalent in a vast array of natural products, including alkaloids and amino acids, as well as in numerous synthetic compounds with significant biological activities. ijpsr.infonih.gov This widespread presence has earned the indole scaffold the designation of a "privileged structure," signifying its ability to bind to a diverse range of biological targets with high affinity. ijpsr.infonih.gov
The versatility of the indole ring allows for substitutions at various positions, leading to a rich diversity of derivatives with a wide spectrum of pharmacological properties. mdpi.combiosynth.com These derivatives have been successfully developed into drugs for treating a multitude of conditions, including cancer, inflammation, microbial infections, and neurological disorders. mdpi.comnih.govnih.gov The ability of the indole scaffold to mimic the structure of peptides and interact with enzymes makes it a highly attractive framework in drug design and discovery. ijpsr.info Researchers continue to explore the synthesis and therapeutic potential of novel indole derivatives, aiming to address significant healthcare challenges. mdpi.comnih.gov
Overview of 5-chloro-3-phenyl-1H-indole as a Focus Compound for Advanced Investigation
Among the vast family of indole derivatives, this compound has emerged as a compound of particular interest for advanced scientific investigation. This specific molecule features a chlorine atom at the 5-position of the indole ring and a phenyl group at the 3-position. These substitutions are not arbitrary; the presence and position of the chloro and phenyl groups are known to significantly influence the electronic properties and biological activity of the indole scaffold. The chlorine atom, being an electron-withdrawing group, can affect the reactivity and metabolic stability of the compound. solubilityofthings.com The phenyl group at the C3 position is a common feature in many biologically active indole derivatives.
The focused study of this compound and its related structures provides valuable insights into structure-activity relationships (SAR), guiding the rational design of new therapeutic agents. Its derivatives have been synthesized and evaluated for various potential applications, including as antimicrobial and anticancer agents. niscpr.res.in A detailed examination of this compound, from its synthesis to its physicochemical properties, is crucial for unlocking its full potential in medicinal chemistry.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₀ClN |
| Molecular Weight | 227.69 g/mol |
| Appearance | Light yellow solid |
| Melting Point | 87–90 °C mdpi.com |
| CAS Number | Not available for the parent compound, but derivatives have assigned numbers. |
Synthesis and Characterization
A reported synthesis of this compound involves flash column chromatography on a silica (B1680970) gel with a hexanes/ethyl acetate (B1210297) solvent system. mdpi.com This method yielded the product as a light yellow solid. mdpi.com
Spectroscopic Data
The characterization of this compound has been established through various spectroscopic techniques.
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.24 (1H, broad singlet), 7.94 (1H, doublet, J = 1.5 Hz), 7.67–7.65 (2H, multiplet), 7.50 (2H, triplet, J = 7.7 Hz), 7.40–7.31 (3H, multiplet), 7.24 (1H, doublet of doublets, J = 1.9, 8.6 Hz). mdpi.com
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 135.0, 134.8, 128.9 (2C), 127.5 (2C), 126.9, 126.4, 126.2, 123.0, 122.8, 119.4, 118.3, 112.4. mdpi.com
High-Resolution Mass Spectrometry (HRMS) (ESI): The calculated mass-to-charge ratio (m/z) for the deprotonated molecule [M - H]⁻ is 226.0429, with an observed value of 226.0454. mdpi.com
Classical and Established Indole Synthesis Approaches
The synthesis of the indole nucleus has been a subject of extensive research for over a century, leading to the development of several robust methods. These classical approaches, while sometimes requiring harsh reaction conditions, remain fundamental in organic synthesis.
Fischer Indole Synthesis: Modifications and Evolution
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a venerable and widely used method for constructing the indole ring. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgbyjus.com For the synthesis of this compound, the logical starting materials would be (4-chlorophenyl)hydrazine and phenylacetaldehyde (B1677652) or a derivative thereof.
The mechanism proceeds through the formation of an enamine tautomer of the hydrazone, followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement, which is the key bond-forming step. wikipedia.orgnih.gov Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.orgnih.gov The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride. wikipedia.orgnih.gov
Recent modifications to the Fischer indole synthesis have focused on milder reaction conditions and expanding the substrate scope. One notable evolution is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate in situ. wikipedia.org This approach offers greater flexibility in the choice of the arylhydrazine component. A one-pot, three-component protocol has also been developed, combining an aryl hydrazine, a ketone, and an alkyl halide to rapidly generate 1,2,3-trisubstituted indoles. rsc.org
| Parameter | Description | Relevance to this compound |
| Starting Materials | (Substituted) phenylhydrazine and an aldehyde or ketone. wikipedia.orgbyjus.com | (4-chlorophenyl)hydrazine and phenylacetaldehyde. |
| Catalyst | Brønsted or Lewis acids (e.g., HCl, H₂SO₄, ZnCl₂, BF₃). wikipedia.orgnih.gov | The choice of acid can influence yield and selectivity. |
| Key Step | wikipedia.orgwikipedia.org-sigmatropic rearrangement of the enamine tautomer. wikipedia.orgnih.gov | Forms the crucial C-C bond of the indole ring. |
| Modifications | Buchwald modification (Pd-catalyzed hydrazone formation), one-pot multicomponent reactions. wikipedia.orgrsc.org | Offers alternative and potentially more efficient routes. |
Reissert Indole Synthesis and its Modernizations
The Reissert indole synthesis provides a pathway to indoles from ortho-nitrotoluenes and diethyl oxalate. wikipedia.org The classical approach involves the condensation of these starting materials in the presence of a base, typically a potassium alkoxide, to form an ethyl o-nitrophenylpyruvate intermediate. wikipedia.org Reductive cyclization of this intermediate, often with zinc in acetic acid, yields an indole-2-carboxylic acid, which can be subsequently decarboxylated to the corresponding indole. wikipedia.org
For the synthesis of a 5-chloro substituted indole, the starting material would be 4-chloro-2-nitrotoluene (B43163). However, the classical Reissert synthesis primarily yields indoles substituted at the 2-position (with a carboxylic acid group) and does not directly provide a route to 3-substituted indoles like this compound without further functionalization steps.
Modern advancements have focused on expanding the utility of the Reissert methodology. For instance, an intramolecular version of the reaction, known as the Butin modification, utilizes a furan (B31954) ring-opening to generate the necessary carbonyl functionality for cyclization. wikipedia.org Continuous flow hydrogenation has also been successfully applied to the reductive cyclization step, allowing for efficient and scalable synthesis of substituted indole-2-carboxylic acid esters, such as 6-chloro-1H-indole-2-carboxylic acid ethyl ester. akjournals.com
Bartoli Indole Synthesis: Adaptations and Scope
The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles, a class of compounds often difficult to access through other classical methods. wikipedia.org The reaction involves the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene. wikipedia.orgonlineorganicchemistrytutor.com The presence of a bulky ortho substituent is generally crucial for the success of the reaction, as it facilitates the key wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.org
To synthesize a 5-chloroindole (B142107) derivative via the Bartoli method, one would ideally start with a 1-chloro-2-nitrobenzene (B146284) bearing a suitable ortho-substituent. The nature of the vinyl Grignard reagent determines the substitution pattern on the pyrrole ring. jk-sci.com While the Bartoli synthesis is particularly well-suited for 7-substituted indoles, modifications have expanded its scope. The Dobbs modification, for example, employs an ortho-bromine as a transient directing group that is removed in a subsequent step, allowing for the synthesis of indoles without a persistent ortho-substituent. wikipedia.org The reaction has been shown to be applicable to the synthesis of highly functionalized indoles, including those with various substitution patterns on both the carbocyclic and pyrrole rings. wikipedia.orgresearchgate.net
| Parameter | Description | Relevance to this compound |
| Starting Materials | Ortho-substituted nitroarene and a vinyl Grignard reagent. wikipedia.orgonlineorganicchemistrytutor.com | A suitably substituted 1-chloro-2-nitrobenzene and a phenyl-substituted vinyl Grignard reagent. |
| Key Feature | Requirement of an ortho-substituent to facilitate the wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.org | This can be a limitation or a feature to be exploited with transient directing groups. |
| Primary Products | 7-substituted indoles. wikipedia.org | Adaptations are necessary for 5-chloro substitution. |
| Modifications | Dobbs modification using a transient ortho-bromo directing group. wikipedia.org | Expands the scope to indoles lacking a 7-substituent. |
Madelung Indole Synthesis and Mechanistic Advancements
The Madelung indole synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. wikipedia.org The classical conditions, often employing sodium or potassium alkoxides at temperatures between 200-400 °C, are quite harsh. wikipedia.org To synthesize this compound using this method, the precursor would be an N-(4-chloro-2-methylphenyl)benzamide.
Significant advancements have been made to render the Madelung synthesis more practical. The use of stronger, non-nucleophilic bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) allows the reaction to proceed at much lower temperatures, sometimes even at room temperature or below. wikipedia.org This modification is often referred to as the Madelung-Houlihan variation. The Smith-modified Madelung synthesis further expands the scope by employing organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines, which can react with esters or carboxylic acids to yield substituted indoles. wikipedia.org This latter modification has proven effective for anilines bearing halide substituents. wikipedia.org A one-pot, two-step procedure for the synthesis of 1,2-disubstituted-3-tosyl- and 3-cyano-indoles has also been developed, showcasing the adaptability of the Madelung approach for preparing highly substituted indoles. nih.gov
Larock Indole Synthesis: Applications via Palladium Catalysis
The Larock indole synthesis is a powerful and versatile palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne to produce 2,3-disubstituted indoles. wikipedia.orgub.edu This method is particularly well-suited for the synthesis of this compound. The required starting materials would be 4-chloro-2-iodoaniline (B181669) and an alkyne bearing a phenyl group.
The reaction is typically carried out using a palladium(II) catalyst, such as palladium acetate, in the presence of a base and a chloride source like lithium chloride. wikipedia.org The mechanism involves the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by alkyne insertion and subsequent reductive elimination to form the indole ring. ub.edu The regioselectivity of the alkyne insertion generally places the bulkier substituent at the 2-position of the indole. nih.gov
The scope of the Larock synthesis is broad, tolerating a wide range of functional groups on both the aniline (B41778) and alkyne components. wikipedia.org Modifications have been developed to use more readily available ortho-bromoanilines and ortho-chloroanilines as starting materials. wikipedia.org The development of sequential Larock heteroannulation and silicon-based cross-coupling reactions has further expanded the utility of this method for the synthesis of multisubstituted indoles, including those with a chloro substituent at the 5-position. nih.gov
| Parameter | Description | Relevance to this compound |
| Starting Materials | Ortho-iodoaniline (or bromo/chloro derivative) and a disubstituted alkyne. wikipedia.org | 4-chloro-2-iodoaniline and a phenyl-substituted alkyne. |
| Catalyst | Palladium(II) catalyst (e.g., Pd(OAc)₂). wikipedia.org | Essential for the catalytic cycle. |
| Key Features | High regioselectivity for 2,3-disubstituted indoles, good functional group tolerance. ub.edunih.gov | Well-suited for the target molecule's substitution pattern. |
| Modifications | Use of o-bromo/chloroanilines, sequential cross-coupling reactions. wikipedia.orgnih.gov | Increases accessibility of starting materials and complexity of products. |
Leimgruber-Batcho Indole Synthesis: Efficiency and Scalability
The Leimgruber-Batcho indole synthesis is a highly efficient two-step process for preparing indoles from ortho-nitrotoluenes. wikipedia.org The first step involves the formation of an enamine by reacting the o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). wikipedia.org The second step is a reductive cyclization of the enamine to the indole. wikipedia.org A variety of reducing agents can be employed, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or stannous chloride. wikipedia.org
This method is particularly advantageous due to the wide availability of substituted o-nitrotoluenes and the generally high yields and mild conditions of the reaction. wikipedia.org For the synthesis of 5-chloroindole derivatives, 4-chloro-2-nitrotoluene would be the starting material. The Leimgruber-Batcho synthesis is well-suited for large-scale production, and has been used to prepare multi-kilogram quantities of substituted indoles, such as 5-fluoro-6-chloro indole. researchgate.net Recent advancements have focused on developing one-pot tandem procedures to further streamline the process and improve its environmental footprint. journalijar.comjournalijar.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3-phenyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN/c15-11-6-7-14-12(8-11)13(9-16-14)10-4-2-1-3-5-10/h1-9,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCNAXBXVVZXGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461967 | |
| Record name | 5-chloro-3-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22072-89-5 | |
| Record name | 5-chloro-3-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Analytical Characterization Techniques in Research on 5 Chloro 3 Phenyl 1h Indole
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are crucial for elucidating the intricate molecular architecture of 5-chloro-3-phenyl-1H-indole. By probing the interactions of the molecule with electromagnetic radiation, researchers can map out its functional groups and confirm the connectivity of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of this compound in solution. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the chemical environment of each hydrogen and carbon atom can be detailed.
Research findings have provided specific chemical shifts (δ) for this compound. In one study, spectra were acquired using a 400 MHz spectrometer with deuterated chloroform (B151607) (CDCl₃) as the solvent. innovareacademics.in The ¹H-NMR spectrum showed a characteristic broad singlet for the indole (B1671886) N-H proton at approximately 8.24 ppm. innovareacademics.in Aromatic protons from the indole ring and the phenyl substituent were observed in the range of 7.24 to 7.94 ppm. innovareacademics.in Another study, using deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent, reported the N-H proton signal further downfield at 11.59 ppm, with other aromatic signals appearing between 7.15 and 7.84 ppm. nih.gov
The ¹³C-NMR spectrum provides a map of the carbon skeleton. In CDCl₃, 12 distinct signals were resolved, corresponding to the 14 carbon atoms of the molecule, with two signals accounting for two carbons each due to the symmetry of the phenyl group. innovareacademics.in The chemical shifts ranged from 112.4 ppm to 135.0 ppm, consistent with the aromatic nature of the indole and phenyl rings. innovareacademics.in
¹H-NMR Spectral Data for this compound
| Solvent | N-H Proton (δ ppm) | Aromatic Protons (δ ppm) | Reference |
|---|---|---|---|
| CDCl₃ | 8.24 (bs) | 7.94 (d), 7.66 (m), 7.50 (t), 7.36 (m), 7.24 (dd) | innovareacademics.in |
¹³C-NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ ppm) | Number of Carbons | Reference |
|---|
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. While specific spectra for this compound are not detailed in the surveyed literature, the expected characteristic absorption bands can be predicted based on its structure and data from related indole derivatives. innovareacademics.innih.gov
The key functional groups in this compound would produce the following characteristic peaks:
N-H Stretch: A prominent, sharp to medium band is expected in the region of 3350-3450 cm⁻¹, corresponding to the stretching vibration of the indole N-H bond. This is a hallmark of the indole core. researchgate.netresearchgate.net
Aromatic C-H Stretch: Absorption bands are anticipated just above 3000 cm⁻¹ (typically 3030-3150 cm⁻¹), indicative of the C-H stretching vibrations on the phenyl and indole aromatic rings. libretexts.org
Aromatic C=C Stretch: A series of medium to sharp bands would appear in the 1450-1620 cm⁻¹ region, which are characteristic of the carbon-carbon double bond stretching within the aromatic rings. researchgate.netlibretexts.org
C-N Stretch: This vibration typically appears in the 1200-1350 cm⁻¹ range.
C-Cl Stretch: A strong band corresponding to the carbon-chlorine bond stretch is expected in the fingerprint region, generally between 700 and 850 cm⁻¹.
These expected peaks, when observed, collectively confirm the presence of the key structural motifs of the molecule.
Ultraviolet-Visible (UV-Vis) Spectrometry for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectrometry measures the electronic transitions within a molecule, primarily the π → π* transitions in conjugated systems like the indole and phenyl rings of this compound. The absorption of UV light promotes electrons from lower-energy molecular orbitals to higher-energy ones.
The parent indole molecule is known to exhibit absorption maxima (λ_max) around 270-280 nm. acs.org For this compound, the presence of the phenyl group at the C3 position and the chloro substituent at the C5 position extends the conjugated system and influences the electronic environment. The chloro group, being an electron-withdrawing group, can cause a small shift in the absorption maxima. rsc.org Research on related complex indole derivatives shows that their electronic spectra are often recorded in solvents like DMF or ethanol, with transitions occurring in the UV and visible range depending on the extent of conjugation. innovareacademics.innih.gov The spectrum of this compound is expected to show strong absorption bands in the ultraviolet region, characteristic of the π → π* transitions within its aromatic framework.
Mass Spectrometry (MS) Applications in Indole Research
Mass spectrometry is a destructive analytical technique that provides critical information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming its molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of this compound. By measuring the m/z value to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas.
In a study utilizing electrospray ionization (ESI) in negative ion mode, the molecular formula of this compound (C₁₄H₁₀ClN) was confirmed by comparing the calculated mass of the deprotonated molecule ([M-H]⁻) with the experimentally obtained value. innovareacademics.in The close agreement between the calculated and observed masses provides definitive proof of the compound's elemental composition. innovareacademics.in
HRMS Data for this compound ([M-H]⁻)
| Ion | Calculated m/z | Observed m/z | Instrument | Reference |
|---|
hyphenated Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS, UPLC-MS)
Hyphenated techniques, which couple a separation method with mass spectrometry, are vital for the analysis of this compound, especially in complex mixtures such as reaction monitoring or metabolite identification.
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for analyzing thermally stable and volatile compounds. While no specific GC-MS method for this compound was found, the technique is widely used for related isomers like 5-chloro-3-methyl-1H-indole, demonstrating its applicability for separating and identifying such compounds based on their retention time and mass spectrum.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-performance variant, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) , are more versatile for a broader range of indole derivatives, including those that are less volatile or thermally sensitive. These techniques are routinely used to purify and analyze complex indole structures. For instance, LC-MS systems have been used to characterize and purify advanced derivatives of this compound. vulcanchem.com The method allows for the separation of the target compound from starting materials, byproducts, and impurities, with the mass spectrometer providing definitive identification of the eluted peaks. The use of reverse-phase HPLC or UPLC is common for separating indole compounds, often with mobile phases containing acetonitrile (B52724) and water, which can be made compatible with mass spectrometry by using volatile acids like formic acid. mdpi.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and the intermolecular interactions that govern its packing in the crystal lattice.
While a specific crystal structure for this compound is not widely reported in foundational literature, analysis of closely related structures provides significant insight into the expected molecular geometry and crystal packing. For instance, the crystallographic study of 5-Chloro-3-[(E)-1,2-diphenylethenyl]-1H-indole reveals key structural features that are likely to be shared with this compound. nih.gov In this related molecule, the indole ring system is essentially planar. nih.gov The analysis showed that the bond lengths and angles fall within normal ranges. nih.gov
Key crystallographic data for the related compound, 5-Chloro-3-[(E)-1,2-diphenylethenyl]-1H-indole, are summarized below, illustrating the type of detailed information obtained from such an analysis. nih.gov
Table 1: Crystallographic Data for 5-Chloro-3-[(E)-1,2-diphenylethenyl]-1H-indole
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₂H₁₆ClN |
| Molecular Weight | 329.81 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.8869 (6) |
| b (Å) | 14.0373 (8) |
| c (Å) | 10.7978 (4) |
| β (°) | 91.706 (2) |
| Volume (ų) | 1649.42 (14) |
| Z | 4 |
Data sourced from a study on a related indole derivative. nih.gov
In the crystal structure of this analog, intermolecular C–H···π interactions are observed, which link the molecules into infinite chains. nih.gov The dihedral angle between the pyrrole (B145914) portion of the indole system and the attached phenyl ring is 68.9 (1)°. nih.gov Such detailed structural parameters are crucial for understanding solid-state properties and for designing molecules with specific spatial orientations for various applications. Although crystals suitable for single-crystal X-ray diffraction of some derivatives have not always been obtained, powder X-ray diffraction (XRD) has been used to assess the degree of crystallinity of metal complexes involving Schiff bases derived from this compound-2-carbohydrazide. innovareacademics.in
Chromatographic Separation and Purification Techniques (HPLC, GC, TLC)
Chromatography is a cornerstone of synthetic chemistry, essential for the separation, purification, and analytical assessment of compounds like this compound. The choice of technique depends on the scale of the separation and the analytical information required.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used primarily to monitor the progress of a chemical reaction. For instance, in syntheses involving derivatives of this compound, such as the formation of Schiff bases from this compound-2-carboxyhydrazide, TLC is used to follow the consumption of starting materials and the formation of the product. innovareacademics.innih.gov The separation is achieved on silica (B1680970) gel plates, and the components are visualized under UV light. rsc.org
Column Chromatography: For preparative scale purification, flash column chromatography is frequently employed. Following synthesis, this compound can be effectively purified from reaction mixtures using this technique. Research has shown successful purification using silica gel as the stationary phase and a mobile phase gradient of hexanes and ethyl acetate (B1210297). mdpi.comnih.gov A typical procedure might involve eluting the compound with a solvent system such as hexanes/ethyl acetate (93:7). mdpi.comnih.gov This method is also used for purifying a wide range of substituted 3-phenyl-1H-indoles. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical tool for assessing the purity and quantifying the products of a reaction. In research involving related 3-phenyl-1H-indoles, reverse-phase (RP) HPLC is a common method. mdpi.com For example, a C-18 column can be used with a gradient mobile phase, such as water (containing 0.1% acetic acid) and an acetonitrile/methanol mixture, with UV detection at 254 nm. mdpi.com Chiral HPLC is particularly crucial for analyzing the outcomes of asymmetric reactions. In the synthesis of chiral derivatives, such as (R)-5-chloro-3-(2-nitro-1-phenylethyl)-1H-indole, HPLC with a chiral column (e.g., Daicel Chiralcel OD-H) is used to determine the enantiomeric excess (ee) of the product. rsc.org
Table 2: Example HPLC Conditions for Analysis of this compound Derivatives
| Parameter | Condition |
|---|---|
| Analysis Type | Enantiomeric Excess Determination rsc.org |
| Column | Daicel Chiralcel OD-H |
| Mobile Phase | n-hexane / i-PrOH = 85/15 |
| Flow Rate | 1 mL/min |
| Detection | UV (254 nm) |
| Analysis Type | Purity Assessment (General for 3-phenyl-indoles) mdpi.com |
| Column | RP C-18 (5 µm, 250 x 4.6 mm) |
| Mobile Phase | Gradient: Water (0.1% acetic acid) to Acetonitrile/Methanol (1:1) |
| Flow Rate | 1.5 mL/min |
| Detection | UV (254 nm) |
Gas Chromatography (GC): GC is another valuable technique for assessing the purity of volatile and thermally stable compounds. While less commonly detailed for this compound itself, it is used for related indole precursors. For example, the purity of ethyl 5-chloro-3-phenylindole-2-carboxylate was determined to be ≥98% by GC analysis. orgsyn.org GC analysis of various indole derivatives is often performed using a capillary column and a flame ionization detector (FID). rsc.org
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-Chloro-3-[(E)-1,2-diphenylethenyl]-1H-indole |
| This compound-2-carboxyhydrazide |
| This compound-2-carbohydrazide |
| Ethyl 5-chloro-3-phenylindole-2-carboxylate |
| (R)-5-chloro-3-(2-nitro-1-phenylethyl)-1H-indole |
| Acetonitrile |
| Methanol |
| Hexane |
| Ethyl acetate |
Computational Chemistry and Theoretical Investigations of 5 Chloro 3 Phenyl 1h Indole
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is foundational in medicinal chemistry for predicting the activity of new compounds and optimizing lead structures. mdpi.com For indole (B1671886) derivatives, QSAR studies help to understand how different substituents on the indole ring influence their interaction with biological targets. cdnsciencepub.com
Both 2D and 3D QSAR methodologies are employed to analyze indole-based compounds. 2D-QSAR models use descriptors derived from the 2D representation of molecules, such as topological and physicochemical parameters, to correlate with activity. tandfonline.comtandfonline.com These models are often developed using statistical methods like Multiple Linear Regression (MLR). archivepp.com
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional perspective. tandfonline.comnih.gov These techniques require the alignment of the series of molecules and calculate steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields around them. nih.gov The resulting 3D contour maps visualize regions where modifications to the molecular structure would likely enhance or diminish biological activity. tandfonline.com For instance, 3D-QSAR studies on indole derivatives have identified the importance of steric and electrostatic fields for predicting activity against targets like the dopamine (B1211576) D2 receptor and human β3-adrenergic receptor. nih.govpharmacophorejournal.com
Table 1: Comparison of 2D and 3D-QSAR Approaches for Indole Derivatives
| Approach | Description | Common Techniques | Key Strengths | Reported Applications for Indoles |
|---|---|---|---|---|
| 2D-QSAR | Correlates biological activity with 2D molecular descriptors (e.g., topological, constitutional, physicochemical). archivepp.com | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). tandfonline.comorientjchem.org | Computationally less intensive; does not require 3D alignment. | Modeling anti-HIV activity of indolyl aryl sulfones; predicting anticancer activity of thiosemicarbazone-indoles. tandfonline.comorientjchem.org |
| 3D-QSAR | Relates biological activity to the 3D properties of molecules, such as shape and electrostatic fields. tandfonline.com Requires molecular alignment. pharmacophorejournal.com | Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov | Provides intuitive 3D visualization (contour maps) of structure-activity relationships. tandfonline.com | Identifying structural requirements for β3 adrenergic agonists; studying inhibitors of human non-pancreatic secretory phospholipase A2. msjonline.orgnih.gov |
The development of a robust and predictive QSAR model hinges on two critical steps: the selection of relevant molecular descriptors and rigorous statistical validation. tandfonline.comorientjchem.org
Descriptor Selection: From a large pool of calculated descriptors (which can number in the thousands), a subset that has the most significant correlation with biological activity must be chosen. archivepp.com Methods like stepwise multiple linear regression (SW-MLR) and genetic function approximation (GFA) are commonly used to select the most appropriate variables and avoid overfitting. tandfonline.comarchivepp.comnih.gov Descriptors used in indole QSAR studies often include constitutional parameters (e.g., molecular weight), topological indices, and quantum-chemical descriptors. tandfonline.comarchivepp.com
Model Validation: A QSAR model's reliability and predictive power must be thoroughly validated.
Internal Validation: The most common method is leave-one-out (LOO) cross-validation, which yields a cross-validation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a reliable model. msjonline.org This technique assesses the internal stability of the model. tandfonline.com
External Validation: The dataset is split into a training set (typically 70-80% of the compounds) to build the model and a test set (the remaining 20-30%) to evaluate its predictive performance on new data. tandfonline.comorientjchem.org The model's ability to predict the activity of the test set compounds is a crucial measure of its utility. mdpi.com
Y-Randomization: This test involves randomly shuffling the biological activity data multiple times and rebuilding the model. A significant drop in the resulting R² and q² values compared to the original model confirms that the model is not a result of chance correlation. nih.gov
Table 2: Statistical Parameters for QSAR Model Validation
| Parameter | Symbol | Description | Acceptable Value | Reference |
|---|---|---|---|---|
| Coefficient of Determination | R² | Measures the goodness-of-fit of the model for the training set. | > 0.6 | nih.gov |
| Cross-validated R² (LOO) | q² | Measures the internal predictive ability of the model. | > 0.5 | msjonline.org |
| External validation R² | pred_r² | Measures the predictive ability of the model on an external test set. | > 0.6 | tandfonline.com |
| Y-Randomization cRp² | cRp² | A parameter from Y-randomization to check the robustness of the model. | > 0.5 | nih.gov |
The ultimate goal of a QSAR study is to provide interpretable, actionable insights for designing more potent molecules. mdpi.com For 5-chloro-3-phenyl-1H-indole, QSAR models built on analogous compounds can suggest the role of its specific substituents.
3D-QSAR Contour Maps: CoMFA and CoMSIA generate 3D contour maps that highlight favorable and unfavorable regions for different physicochemical properties. nih.gov For example, a green contour in a steric map might indicate that bulkier groups are favored in that region for increased activity, while a yellow contour indicates the opposite. tandfonline.com Similarly, blue and red contours typically represent regions where positive and negative electrostatic potentials, respectively, are beneficial for activity. tandfonline.com
Descriptor Analysis: The descriptors included in the final 2D-QSAR equation provide direct clues. For instance, QSAR studies on Knoevenagel-type indole derivatives revealed that the presence of bulky groups at certain positions enhances cytotoxic activity. cdnsciencepub.com Other studies on indole-2-carboxamides suggested that electron-withdrawing groups at specific atoms are favorable for CB1 receptor antagonistic activity. researchgate.net
For this compound, a QSAR model might reveal that the electron-withdrawing chlorine atom at the 5-position and the bulky, hydrophobic phenyl group at the 3-position are critical for a particular biological activity. The model could suggest whether these features are optimal or if modifications—such as changing the halogen at position 5 or substituting the phenyl ring at position 3—could lead to improved potency.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein), forming a stable complex. frontiersin.org It is widely used to understand ligand-protein interactions at a molecular level and is a cornerstone of structure-based drug design. dergipark.org.trmdpi.com
Docking studies on indole derivatives have provided detailed insights into their mechanisms of action as enzyme inhibitors. nih.gov For example, docking of indole derivatives into the active site of cyclooxygenase-2 (COX-2), a key enzyme in inflammation, highlighted the importance of hydrophobic and hydrophilic amino acid residues for stable binding. dergipark.org.tr Similarly, studies of indole alkaloids as inhibitors of lactate (B86563) dehydrogenase showed competitive interaction with the enzyme's substrate. nih.gov
The interactions that stabilize the ligand in the protein's binding pocket are meticulously analyzed. These commonly include:
Hydrogen Bonds: Crucial for specificity and affinity, often formed between polar groups on the ligand and amino acid residues like serine or arginine. tandfonline.comresearchgate.net
Hydrophobic Interactions: Occur between nonpolar parts of the ligand (like the phenyl ring of this compound) and hydrophobic residues in the binding pocket (e.g., alanine, valine, leucine). tandfonline.commdpi.com
Pi-Pi Stacking and Cation-Pi Interactions: Aromatic rings, like the indole and phenyl moieties, frequently engage in pi-pi stacking with aromatic amino acid residues (e.g., tyrosine, phenylalanine) or cation-pi interactions with positively charged residues (e.g., arginine). tandfonline.comfrontiersin.org
Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of atoms and molecules over time, providing a way to assess the stability of the predicted ligand-protein complex in a simulated physiological environment. dergipark.org.trchemmethod.com
A primary output of molecular docking is the prediction of the ligand's binding mode or "pose"—its specific orientation and conformation within the protein's active site. mdpi.com For a series of related inhibitors, docking can establish a common binding mode, which is essential for understanding structure-activity relationships. nih.gov For example, docking studies on indole-based HIV-1 fusion inhibitors established a common binding mode within a hydrophobic pocket of the gp41 protein, with the molecules conforming to the pocket's contours. nih.gov
Docking programs also calculate a "docking score" or an estimated binding affinity (often expressed in kcal/mol), which quantifies the strength of the ligand-receptor interaction. researchgate.netchemmethod.com A lower (more negative) binding energy generally signifies a higher predicted binding affinity. chemmethod.com These scores are valuable for ranking potential inhibitors before their synthesis. In several studies on indole derivatives, a good correlation has been observed between the calculated binding affinities from docking and the experimentally measured biological activities (e.g., IC₅₀ values). frontiersin.orgnih.gov
Table 3: Examples of Molecular Docking Studies on Indole Derivatives
| Indole Derivative Class | Protein Target | Key Findings | Reference |
|---|---|---|---|
| Indole derivatives | Cyclooxygenase-2 (COX-2) | Identified key hydrophobic and hydrophilic interactions; docking scores correlated with in silico affinity. | dergipark.org.tr |
| Indole diketopiperazine alkaloids | β-ketoacyl-ACP synthase (FabH) | Predicted binding modes and found that changes in binding free energy (ΔGb) coincided well with experimental MIC values. | frontiersin.org |
| 6-substituted indoles | HIV-1 glycoprotein-41 (gp41) | Established a common binding mode in a hydrophobic pocket; experimental binding affinities strongly correlated with fusion inhibitory data (R² = 0.91). | nih.gov |
| Natural indole alkaloids | HCV RNA-polymerase | Predicted binding to the same site as the known drug delavirdine, involving pi-alkyl interactions with key residues like Cys366. | frontiersin.org |
| Indole-based derivatives | HCV-NS5B polymerase | Docking and MD simulations identified key interacting amino acids and provided stable conformers for subsequent 3D-QSAR studies. | researchgate.net |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling and virtual screening are powerful computational techniques in drug discovery for identifying novel bioactive compounds. For derivatives of this compound, these methods have been instrumental in exploring their potential as therapeutic agents by elucidating the key structural features required for biological activity and by screening large compound libraries for potential hits.
A pharmacophore model defines the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. Once a pharmacophore model is developed and validated, it can be used as a 3D query in a virtual screening campaign to rapidly filter large databases of chemical compounds, identifying those that match the pharmacophoric requirements and are therefore more likely to be active.
Research into the applications of this compound derivatives has utilized pharmacophore modeling and virtual screening to identify inhibitors for various biological targets, particularly in the context of cancer research.
One notable application has been in the discovery of inhibitors for the Dishevelled (DVL) proteins, which are key components of the Wnt signaling pathway, a pathway often dysregulated in cancer. In a structure-based virtual screening study, a pharmacophore model was developed to identify new inhibitors of the DVL1 PDZ domain. nih.gov The model was constructed based on the interactions observed in the binding site of the protein. Key features of the pharmacophore included polar and hydrophobic characteristics to ensure selective binding. semanticscholar.org
The virtual screening process led to the identification of a racemic compound, RS4690 ((S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide), which demonstrated selective inhibition of the DVL1-NHERF1 interaction. nih.gov Subsequent separation and testing of the enantiomers revealed that the (S)-enantiomer was a more potent inhibitor of DVL1. nih.govsemanticscholar.org This success highlights the utility of virtual screening in identifying promising lead compounds.
Table 1: Biological Activity of DVL1 Inhibitors Identified Through Virtual Screening
| Compound | Target | EC₅₀ (µM) | Cell Line | Reference |
|---|---|---|---|---|
| Racemic RS4690 (1) | DVL1 binding | 0.74 ± 0.08 | - | nih.gov |
| (S)-1 | DVL1 binding | 0.49 ± 0.11 | - | nih.gov |
| (S)-1 | HCT116 cell growth | 7.1 ± 0.6 | HCT116 | nih.gov |
| Racemic RS4690 (1) | HCT116 cell growth | 15.2 ± 1.1 | HCT116 | nih.gov |
| (R)-1 | HCT116 cell growth | 28.3 ± 1.2 | HCT116 | nih.gov |
Furthermore, pharmacophore studies on other 3-phenyl indole derivatives have suggested that the anticancer activity of this class of compounds could be enhanced by introducing additional hydrogen bond acceptor or donor groups to the indole nucleus. nih.gov For instance, a study focusing on 3-phenyl indole-2-carboxamides identified compounds with significant anticancer activity against MCF7 and HCT116 cell lines. nih.gov The developed pharmacophore model indicated that key features for activity included aromatic rings, hydrophobic groups, and hydrogen bond acceptors and donors.
Table 2: Anticancer Activity of 3-Phenyl Indole-2-Carboxamide Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 5-chloro-3-phenyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide | MCF7 | 0.13 | nih.gov |
| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-phenyl-1H-indole-2-carboxamide | MCF7 | 0.14 | nih.gov |
Virtual screening has also been employed to identify indole-based inhibitors for other targets. For example, a structure-based virtual screening of over 59,000 indole derivatives from the PubChem database was conducted to find inhibitors of LpxC, a crucial enzyme in the biosynthesis of lipid A in Gram-negative bacteria. nih.gov This large-scale screening, followed by docking and molecular dynamics simulations, identified several promising lead molecules with high binding affinity to the LpxC enzyme. nih.gov
In another study, virtual screening of commercially available compounds followed by synthetic modifications led to the identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives as potent tubulin inhibitors. researchgate.net The identified compounds were found to bind to the colchicine (B1669291) site of tubulin, inducing G2/M phase arrest in cancer cells. researchgate.net
These examples demonstrate the critical role of pharmacophore modeling and virtual screening in leveraging the structural information of the this compound scaffold to discover and optimize novel bioactive compounds for various therapeutic targets.
Mechanistic Insights into the Biological Activities of 5 Chloro 3 Phenyl 1h Indole and Indole Analogs
Structure-Activity Relationship (SAR) Studies of Substituted Indoles
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical architecture of a molecule dictates its biological function. For substituted indoles, these studies have revealed critical roles for the core indole (B1671886) structure and its various substituents in determining potency and selectivity.
Impact of Chlorine and Phenyl Substituents on Activity (e.g., at C-5, C-3)
The specific placement of substituents on the indole ring dramatically influences the molecule's biological profile. The 5-chloro-3-phenyl-1H-indole structure contains two key features whose impact has been explored in various studies.
The chlorine atom at the C-5 position is a common modification in bioactive indole derivatives. As an electron-withdrawing group, it can significantly impact the electronic properties of the indole nucleus. nih.gov This substitution has been shown to enhance various biological activities. For instance, in the context of cannabinoid receptor 1 (CB1) allosteric modulators, the presence of an electron-withdrawing group at the C-5 position, such as chlorine, is a key structural requirement for activity. acs.org Studies on indole-2-carboxamides revealed that the 5-chloro substitution contributes favorably to the allosteric modulation of the CB1 receptor. acs.orgnih.gov Similarly, in a series of indole derivatives designed as EGFR and BRAFV600E inhibitors, the 5-chloro substituent was a common feature among the most potent compounds. mdpi.com The chlorine substitution can also enhance antimicrobial activity against pathogens like methicillin-resistant Staphylococcus aureus (MRSA). In a series of indole-based oxadiazole derivatives targeting VEGFR-2, a chloro group at the 4-position of a linked aromatic ring resulted in the highest enzyme inhibitory activity. tandfonline.com
The phenyl group at the C-3 position is another crucial determinant of activity. This bulky aromatic group can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with amino acid residues in the binding pockets of target proteins. tandfonline.comingentaconnect.com The presence of a phenyl group at the C-3 position is a feature of many synthetic indole derivatives with anticancer and antimicrobial properties. researchgate.net In N-substituted indole derivatives, the presence of a phenyl group at the N1 position has been linked to significant activity against Staphylococcus aureus. mdpi.com The nature and substitution pattern of this phenyl ring can be further modified to fine-tune activity.
Role of the Indole Nucleus and Substituents in Molecular Recognition and Receptor Interaction
The indole nucleus itself is a versatile scaffold capable of participating in various intermolecular interactions, including hydrogen bonding via the N-H group, and hydrophobic and π-π interactions. researchgate.netrsc.org Its planar structure allows it to fit into specific binding sites on proteins and enzymes. nih.gov
Molecular recognition by target proteins is governed by the collective contributions of the indole core and its substituents. For example, in the binding of indole derivatives to molecularly imprinted polymers, the electronic density of the indole nucleus was found to be a key factor; substituents with electron-withdrawing properties enhanced binding. nih.gov
In the context of receptor interaction, such as with the CB1 receptor, the indole scaffold acts as a template for positioning key functional groups for optimal interaction. Allosteric modulators based on the indole-2-carboxamide scaffold, like ORG27569, utilize the indole core to orient substituents that interact with specific residues in the transmembrane helices of the receptor. nih.gov Computational and mutation studies have shown that the binding site for these modulators overlaps with that of other antagonists but extends further into the extracellular region, where substituents on the indole ring can sterically block the conformational changes required for receptor activation. nih.gov This highlights how the indole nucleus and its appended groups work in concert to achieve a specific pharmacological effect through precise molecular recognition at the receptor level.
Cellular and Molecular Mechanisms of Action (In Vitro Studies)
In vitro studies have provided granular detail on how this compound and its analogs exert their effects at the cellular and molecular levels. These compounds have been shown to interfere with critical signaling cascades, induce programmed cell death, and inhibit key enzymes involved in disease progression.
Modulation of Specific Intracellular Signaling Pathways
Indole derivatives can influence a variety of intracellular signaling pathways that are often dysregulated in diseases like cancer.
One of the key pathways targeted is the Wnt signaling pathway , which is crucial for cell survival and proliferation in certain cancers. A derivative of 5-chloro-1H-indole-2-carboxamide was identified as a selective inhibitor of Dishevelled 1 (DVL1), a key protein in the Wnt pathway, leading to the inhibition of Wnt signaling and the growth of colon cancer cells. nih.govmdpi.com
Another critical set of targets are mitogen-activated protein kinase (MAPK) pathways, which regulate cell growth, differentiation, and apoptosis. Indole-based allosteric modulators of the CB1 receptor have been shown to induce β-arrestin mediated phosphorylation of ERK1/2, a key component of the MAPK pathway. acs.org In other studies, indole alkaloids have demonstrated the ability to inhibit proteins such as p-EGFR, p-MEK, and p-ERK, which are upstream regulators of the MAPK/ERK pathway. mdpi.com
Indole derivatives also modulate signaling through growth factor receptors. Sunitinib, a clinically approved drug containing an indolinone core, inhibits platelet-derived growth factor receptors (PDGFR) and vascular endothelial growth factor receptors (VEGFR), thereby reducing tumor vascularization. mdpi.com
Induction of Regulated Cell Death Pathways (e.g., Apoptosis, Autophagy)
A primary mechanism of anticancer activity for many indole compounds is the induction of regulated cell death, particularly apoptosis. Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical changes, including cell shrinkage, membrane blebbing, and DNA fragmentation.
Studies have shown that 5-chloro-indole derivatives can trigger apoptosis through the modulation of key regulatory proteins. For example, a novel 5-chloro-N-phenyl-1H-indole-2-carboxamide derivative was found to significantly inhibit the expression of the pro-apoptotic proteins Cleaved Caspase-3 and Bax in brain astrocytes subjected to hypoxia/reoxygenation injury. mdpi.com Similarly, a series of 5-chloro-indole-2-carboxamides designed as EGFR inhibitors were potent inducers of apoptosis. researchgate.net The most active compounds caused a significant increase in the levels of executioner caspase-3 and initiator caspase-8, as well as the pro-apoptotic protein Bax, while concurrently decreasing the level of the anti-apoptotic protein Bcl-2. researchgate.net The induction of apoptosis has also been observed for 3-methyl-2-phenyl-1H-indole analogues that inhibit topoisomerase II. nih.gov
In addition to apoptosis, some indole alkaloids have been shown to induce autophagy, another form of regulated cell death. The indole alkaloid Chaetoglobosin G, for instance, enhances autophagy in lung cancer cells by inhibiting key proteins in the EGFR-MEK-ERK signaling pathway. mdpi.com
Enzyme Inhibition Mechanisms (e.g., COX-2, Topoisomerases, Tyrosine Kinases, Pancreatic Lipase)
The direct inhibition of specific enzymes is a major mechanism of action for many indole-based compounds. The indole scaffold has proven to be a versatile template for designing potent and often selective inhibitors for several important enzyme classes.
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and in various cancers. Its selective inhibition is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. nih.govderpharmachemica.com Several series of indole derivatives have been synthesized and evaluated as selective COX-2 inhibitors. japsonline.comjapsonline.com For example, derivatives of 2-(4-(methylsulfonyl)phenyl)indole showed high selectivity for COX-2 over COX-1, with some compounds being over 1,300 times more selective for COX-2 than the non-selective drug indomethacin. japsonline.com Docking studies suggest these compounds fit well into the active site of COX-2, with key interactions, such as hydrogen bonds with residues like Tyr355 and Arg120, contributing to their inhibitory activity. nih.govresearchgate.net
| Indole Analog Class | Target | Key Findings | Reference(s) |
| 2-(4-(methylsulfonyl)phenyl)-1-substituted-indoles | COX-2 | High selectivity for COX-2 over COX-1 (SI up to 107.63). Compound 4b (IC50 = 0.11 µM) was highly potent. | japsonline.com |
| Indole-hydrazone Derivatives | COX-2 | Compound 13e showed high COX-2 selectivity (approx. 650-fold more than indomethacin) and potent anti-inflammatory activity. | derpharmachemica.com |
| 2-(indole arylamide) benzoic acids | COX-2/5-LOX | Compound 7n showed moderate COX-2 inhibition (IC50 = 321.5 nM) and good selectivity (SI = 7.89). | researchgate.net |
DNA topoisomerases are essential enzymes that manage the topology of DNA during replication, transcription, and other cellular processes, making them established targets for anticancer drugs. nih.govtandfonline.com Indole-based compounds have been developed as inhibitors of both type I and type II topoisomerases. A series of benz[f]indole-4,9-diones showed potent inhibitory activity against topoisomerase I, with some compounds being more selective for topo I over topo II. tandfonline.comoup.com Another study on 3-methyl-2-phenyl-1H-indoles identified compounds that inhibited human topoisomerase II, and this inhibitory activity correlated well with their antiproliferative effects on cancer cell lines. nih.govacs.org Newly designed ellipticine (B1684216) analogs with indole cores also demonstrated significant topoisomerase IIβ inhibitory activity. researchgate.net
| Indole Analog Class | Target | Key Findings | Reference(s) |
| Benz[f]indole-4,9-diones | Topo I / Topo II | Potent and selective inhibition of Topoisomerase I over Topoisomerase II. | oup.com, tandfonline.com |
| 3-Methyl-2-phenyl-1H-indoles | Topo II | Good correlation between antiproliferative effect and Topoisomerase II inhibition. GI50 values < 5 µM. | acs.org, nih.gov |
| Indole-based Ellipticine Analogs | Topo IIβ | Several compounds showed potent Topo IIβ inhibition (up to 94.7%). | researchgate.net |
Tyrosine kinases are a large family of enzymes that play critical roles in cellular signaling pathways controlling growth, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them prime targets for drug development. benthamscience.com The indole scaffold is a core component of several approved tyrosine kinase inhibitors, such as Sunitinib and Nintedanib. mdpi.comnih.gov Numerous novel indole derivatives have been designed as inhibitors of specific tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR). tandfonline.comresearchgate.net For example, a series of indole-6-carboxylate derivatives yielded compounds that were potent cytotoxic agents by inhibiting the tyrosine kinase activity of either EGFR or VEGFR-2. tandfonline.com
| Indole Analog Class | Target | Key Findings | Reference(s) |
| Indole–benzimidazole/benzothiazole derivatives | VEGFR-2 | Compound 10b showed a high growth inhibition rate (66.7% at 10 µM) against VEGFR-2. | researchgate.net |
| Indole-6-carboxylate derivatives | EGFR / VEGFR-2 | Compound 4a showed high EGFR inhibition; Compound 6c showed high VEGFR-2 inhibition. Both induced apoptosis. | tandfonline.com |
| 5-Chloro-indole-2-carboxylate derivatives | EGFRT790M/BRAFV600E | Compounds showed potent dual inhibition with IC50 values in the low nanomolar range. | mdpi.com |
Pancreatic lipase (B570770) is a key digestive enzyme that breaks down dietary triglycerides. Inhibiting this enzyme is a validated strategy for the management of obesity. nih.gov Several classes of indole derivatives have been investigated as pancreatic lipase inhibitors. tandfonline.com Indole-thiazolidinedione hybrids and benzyloxy substituted indole glyoxylamides have shown potent inhibitory activity, with some compounds exhibiting IC50 values in the low micromolar range, comparable to the approved drug Orlistat. tandfonline.comingentaconnect.comnih.gov Kinetic studies revealed that these compounds often act as competitive inhibitors, binding to the active site of the enzyme. ingentaconnect.comrsc.orgrsc.org Molecular dynamics simulations have further confirmed stable binding within the active site, highlighting interactions such as π-π stacking and hydrophobic interactions. tandfonline.comingentaconnect.com
| Indole Analog Class | Target | Key Findings | Reference(s) |
| Benzyloxy indole glyoxylamides | Pancreatic Lipase | Compound 11b showed potent competitive inhibition (IC50 = 1.68 µM), comparable to Orlistat. | tandfonline.com, ingentaconnect.com |
| Indole-thiazolidinedione hybrids | Pancreatic Lipase | Analogs 6d and 6e exerted potent competitive inhibition (IC50 = 6.19 and 8.96 µM). | nih.gov |
| Indolyl oxoacetamide-quinazolinone hybrids | Pancreatic Lipase | Compound 9ak was the most potent competitive inhibitor (IC50 = 4.86 µM). | rsc.org |
Interference with Macromolecular Synthesis (e.g., DNA, RNA)
While direct studies on the interference of this compound with DNA and RNA synthesis are not extensively detailed in the available literature, the broader class of indole derivatives is recognized for its anticancer properties, which frequently involve the disruption of macromolecular synthesis. The therapeutic potential of indole-based compounds in oncology often stems from their ability to induce apoptosis and inhibit tumor proliferation by modulating key cellular signaling pathways. For example, certain indole derivatives have been designed as potent inhibitors of specific kinases like EGFR and BRAF, which are crucial for cancer cell growth and survival. mdpi.com The mechanisms for related compounds often involve inhibiting enzymes essential for DNA replication or intercalating into the DNA helix, thereby disrupting transcription and translation processes. The planar aromatic structure of the indole ring is a key feature that can facilitate such interactions. Further research is necessary to specifically elucidate how the 5-chloro and 3-phenyl substitutions of the titular compound influence its potential to interfere with DNA and RNA synthesis.
Receptor Modulation (e.g., Aryl Hydrocarbon Receptor, Cannabinoid Receptor 1)
The biological activities of this compound and its analogs are significantly shaped by their ability to modulate key cellular receptors, most notably the Aryl Hydrocarbon Receptor (AhR) and the Cannabinoid Receptor 1 (CB1).
Aryl Hydrocarbon Receptor (AhR)
The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a pivotal role in regulating cellular responses to environmental stimuli and in modulating immune and inflammatory processes. nih.govpensoft.net Indole derivatives, including halogenated indoles, are recognized as a significant class of AhR ligands. nih.gov Upon binding to a ligand like an indole derivative, the AhR translocates from the cytoplasm into the nucleus. frontiersin.org There, it forms a heterodimer with the AhR Nuclear Translocator (ARNT), creating a complex that binds to specific DNA sequences known as xenobiotic responsive elements (XREs). pensoft.netfrontiersin.org This binding event regulates the expression of a suite of genes, including those of the cytochrome P450 family, such as CYP1A1. nih.govfrontiersin.org
Studies have shown that the type and position of halogen substitution on the indole scaffold significantly influence AhR activation. nih.gov Functional assays demonstrate that halogenated indoles can induce the formation of the AhR-ARNT heterodimer and enhance the binding of AhR to the CYP1A1 promoter. nih.gov This modulation of the AhR pathway is linked to anti-inflammatory properties, suggesting that indole derivatives could be developed as therapeutic agents for conditions like inflammatory bowel disease through AhR activation. nih.gov
Cannabinoid Receptor 1 (CB1)
A substantial body of research has identified indole derivatives as allosteric modulators of the Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor abundant in the central nervous system. nih.govorientjchem.org Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, allowing for a more nuanced "tuning" of receptor activity rather than simple activation or blockade. nih.gov
The indole-2-carboxamide scaffold, which is structurally related to this compound, is a well-established framework for CB1 allosteric modulators. nih.govresearchgate.net A prototypical example is ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide). nih.govacs.orgresearchgate.net These compounds exhibit complex pharmacology; they can act as positive allosteric modulators (PAMs) by enhancing the binding of orthosteric agonists, while simultaneously behaving as negative allosteric modulators (NAMs) by inhibiting agonist-induced G-protein activation. nih.govacs.orgconsensus.app This unique profile offers therapeutic potential by tempering CB1 signaling without the adverse effects associated with direct agonists. nih.gov
Structure-activity relationship (SAR) studies have identified key structural features for this activity. An electron-withdrawing group, such as the chlorine atom at the C5 position, is a critical feature for potent allosteric modulation of the CB1 receptor. acs.org
| Compound/Class | Receptor | Mechanistic Insight | Reference(s) |
| Halogenated Indoles | Aryl Hydrocarbon Receptor (AhR) | Act as ligands, inducing AhR-ARNT heterodimer formation and binding to XREs to regulate gene expression (e.g., CYP1A1). The position and type of halogen are crucial for activity. | nih.gov |
| Indole-3-carbinol (I3C) | Aryl Hydrocarbon Receptor (AhR) | Activates AhR, leading to the degradation of the Estrogen Receptor α (ERα) protein. | molbiolcell.orgmdpi.com |
| Indole-2-carboxamides (e.g., ORG27569) | Cannabinoid Receptor 1 (CB1) | Act as allosteric modulators. They enhance agonist binding (PAM activity) but can antagonize agonist-induced G-protein coupling (NAM activity). | nih.govacs.org |
| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide | Cannabinoid Receptor 1 (CB1) | Identified as a potent positive allosteric modulator of orthosteric agonist binding. | acs.org |
Anti-inflammatory Mechanistic Pathways (e.g., NF-κB, COX-2 modulation)
Indole derivatives, including this compound, exert anti-inflammatory effects through the modulation of key signaling pathways, primarily involving Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase-2 (COX-2).
NF-κB Modulation
The NF-κB signaling pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. nih.gov Several studies have demonstrated that indole derivatives can effectively suppress the activation of this pathway. nih.govchemrxiv.orgtandfonline.com For instance, the indole derivative XCR-5a was shown to inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB in macrophages. nih.govtandfonline.com This inhibitory action, in turn, suppresses the production of pro-inflammatory cytokines and mediators. nih.govtandfonline.com Furthermore, the activation of the Aryl Hydrocarbon Receptor (AhR) by certain indole ligands can also lead to anti-inflammatory responses by interfering with NF-κB signaling. acs.org
COX-2 Modulation
Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. While COX-1 is constitutively expressed, COX-2 is induced at sites of inflammation. Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. The well-known NSAID Indomethacin features an indole core structure, highlighting the potential of this scaffold in targeting the COX pathway. nih.govnrfhh.com
More recent research has focused on developing novel indole derivatives as selective COX-2 inhibitors, which could offer anti-inflammatory benefits with fewer gastrointestinal side effects than non-selective inhibitors. nih.gov Studies have shown that some indole compounds can suppress the mRNA expression of COX-2 in response to inflammatory stimuli like LPS. nih.govtandfonline.com A systematic study of 5-substituted-2-phenyl-1H-indoles revealed that substituents on the indole ring play a crucial role in both the potency and selectivity of COX-2 inhibition. researchgate.net Specifically, the presence of a methoxy (B1213986) group at the C-5 position of the indole ring was found to significantly enhance COX-2 selectivity. researchgate.net This suggests that the chloro group at the C-5 position of this compound would also significantly influence its interaction with the COX-2 enzyme.
| Pathway | Mechanism of Action by Indole Derivatives | Key Findings | Reference(s) |
| NF-κB | Inhibition of activation | Suppresses LPS-induced activation of NF-κB, leading to decreased production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). | nih.govtandfonline.com |
| Crosstalk with AhR | Activation of the Aryl Hydrocarbon Receptor (AhR) can interfere with and attenuate NF-κB signaling. | acs.org | |
| COX-2 | Inhibition of expression and activity | Suppression of COX-2 mRNA expression. Direct inhibition of the COX-2 enzyme, reducing prostaglandin (B15479496) synthesis. | nih.govtandfonline.comnih.gov |
| Selective Inhibition | Substituents at the C-5 position of the indole ring are critical for determining selectivity for COX-2 over COX-1. | researchgate.net |
Antimicrobial Mechanisms against Specific Pathogens (e.g., Mycobacterium tuberculosis, Fungi, Bacteria)
The indole scaffold is a well-established pharmacophore in the development of antimicrobial agents, and this compound and its derivatives have been investigated for their activity against a range of pathogens.
Mycobacterium tuberculosis
Tuberculosis remains a major global health challenge, and there is an urgent need for new antitubercular drugs. The indole nucleus is a feature of several compounds with activity against Mycobacterium tuberculosis (Mtb). nih.govmdpi.com A study focused on the synthesis and evaluation of a series of 20 different 3-phenyl-1H-indoles against the Mtb H37Rv strain. nih.gov In this series, this compound (designated as compound 3q) was synthesized and tested but was found to be inactive at the highest concentration evaluated (>109.8 µM). nih.gov However, the study revealed that substitutions on the 3-phenyl ring were critical for activity. For instance, the related analog 5-chloro-3-(4-methoxyphenyl)-1H-indole (compound 3r) demonstrated inhibitory activity against Mtb growth. nih.govmdpi.com Other research has shown that derivatives such as 6-chloro-3-phenyl-1,3-benzoxazines exhibit promising in vitro activity against M. tuberculosis. researchgate.net
General Bacteria and Fungi
Indole derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens. nih.gov Structure-activity relationship studies often reveal that the presence of halogen substituents on the indole ring, such as the chloro group in this compound, can enhance antimicrobial potency. nih.gov
Future Directions and Emerging Research Avenues for 5 Chloro 3 Phenyl 1h Indole
Development of Novel and Highly Efficient Synthetic Routes with Enhanced Sustainability
The synthesis of indole (B1671886) derivatives is a pivotal area of heterocyclic chemistry. researchgate.net Traditional methods for creating the indole ring are well-established, but future research is increasingly focused on developing synthetic routes that are not only efficient but also environmentally sustainable. The principles of green chemistry—such as waste prevention, atom economy, use of safer solvents and reagents, and energy efficiency—are guiding the development of new synthetic strategies.
For compounds like this compound, future synthetic approaches may involve:
Transition-Metal Catalysis: The use of transition-metal catalysts, including palladium, copper, and iron, is a significant area of investigation for indole synthesis. mdpi.com Future work will likely focus on developing more sustainable catalytic systems that operate under milder conditions, use less toxic metals, and can be easily recovered and recycled.
Flow Chemistry: Continuous flow reactors offer advantages over traditional batch processing, including better heat and mass transfer, improved safety, and the potential for automation and scalability. Applying flow chemistry to indole synthesis can lead to higher yields and purity while reducing reaction times and solvent usage.
Bio-catalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and operates under mild, aqueous conditions. Exploring enzymatic routes for the synthesis of this compound and its precursors could significantly enhance the sustainability of the process.
Recent synthetic efforts have produced a variety of derivatives based on the 5-chloro-indole scaffold. For instance, researchers have synthesized 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives, starting from 5-chloro-3-formyl indole-2-carboxylate, through reductive amination and subsequent reactions. nih.govmdpi.com Another study details the synthesis of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones. nih.gov These existing routes provide a foundation for optimization based on green chemistry principles.
Advanced Computational Approaches for Rational Design and Lead Optimization of Indole Derivatives
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, facilitating the rational design and optimization of lead compounds to improve their efficacy, selectivity, and pharmacokinetic properties. patsnap.comdanaher.com For indole derivatives, these in silico techniques accelerate the identification of promising drug candidates and reduce the time and cost associated with experimental testing. patsnap.comindexcopernicus.com
The lead optimization process is an iterative cycle of designing, synthesizing, and testing new analogues to enhance their therapeutic profile. patsnap.comdanaher.com Advanced computational methods play a critical role in this cycle. frontiersin.org
| Computational Technique | Application in Indole Derivative Design & Optimization |
| Molecular Docking | Predicts the binding orientation and affinity of a ligand (e.g., an indole derivative) within the active site of a target protein. This helps in understanding interactions and guiding modifications to improve potency. patsnap.comdanaher.com |
| Virtual Screening | Rapidly screens large libraries of virtual compounds against a biological target to identify potential "hits" for further investigation. patsnap.comfrontiersin.org |
| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate the chemical structure of compounds with their biological activity. patsnap.com These models can predict the activity of newly designed indole analogues before synthesis. mdpi.com |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. This model guides the design of new molecules with similar features. danaher.comfrontiersin.org |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and conformational changes upon binding. danaher.com |
| ADMET Prediction | In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, helping to identify and eliminate compounds with poor pharmacokinetic profiles early in the discovery process. danaher.comindexcopernicus.com |
These computational tools have been successfully applied to indole-based compounds. For example, docking studies have been used to understand how 5-chloro-indole derivatives bind to the active sites of EGFR and BRAF kinases. nih.gov Such studies revealed that the 5-chloro-indole moiety can form crucial interactions within the hydrophobic pocket of the kinase active site. nih.gov By leveraging these advanced computational approaches, researchers can rationally design novel this compound analogues with enhanced potency, selectivity, and drug-like properties. indexcopernicus.com
Elucidation of Novel Molecular Targets and Signaling Pathways through High-Throughput Screening
Identifying the specific molecular targets and understanding the signaling pathways modulated by a compound are crucial for drug development. High-Throughput Screening (HTS) is a key technology that enables the rapid testing of thousands to millions of compounds against a variety of biological assays. ter-arkhiv.ru This approach is instrumental in discovering new targets and mechanisms of action for compounds like this compound and its derivatives.
The HTS process typically involves:
Assay Development: Creating a robust and miniaturized biological assay that measures a specific cellular or molecular event (e.g., enzyme activity, receptor binding, gene expression).
Library Screening: Testing a large and diverse library of chemical compounds using automated robotic systems.
Hit Identification: Identifying compounds ("hits") that show significant activity in the assay.
Hit Confirmation and Validation: Re-testing the initial hits and performing secondary assays to confirm their activity and rule out false positives.
Lead Generation: Prioritizing the most promising hits for further optimization.
HTS can be used to screen libraries of indole derivatives against panels of kinases, G-protein coupled receptors (GPCRs), ion channels, or other target classes to uncover novel biological activities. mdpi.com Furthermore, phenotypic screening, a type of HTS that measures changes in cell morphology or function, can identify compounds that produce a desired physiological effect without prior knowledge of the molecular target. Subsequent "target deconvolution" studies are then used to identify the protein(s) with which the active compound interacts. Functional assays like the Receptor Selection and Amplification Technology (R-SAT) can be adapted for HTS to detect receptor activation and signaling. researchgate.net By applying HTS methodologies, researchers can systematically explore the biological effects of this compound analogues, leading to the discovery of novel therapeutic targets and a deeper understanding of their underlying signaling pathways.
Application of Integrated Omics Approaches in Mechanistic Studies of Indole Compounds
To fully understand the biological effects and mechanisms of action of indole compounds, a systems-level perspective is required. Integrated "omics" approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the molecular changes induced by a compound within a biological system. nih.govnih.gov These technologies are powerful tools for generating hypotheses about a drug's mechanism, identifying biomarkers, and understanding complex disease states. mdpi.com
| Omics Technology | Information Provided | Application to Indole Compound Studies |
| Genomics | Analyzes the complete set of DNA (genome) to identify genetic variations associated with drug response. | Can help identify genetic factors that influence an individual's response to indole-based therapies. |
| Transcriptomics | Measures the expression levels of all RNAs (transcriptome) to understand how a compound alters gene activity. | Can reveal the signaling pathways and cellular processes modulated by a this compound analog. |
| Proteomics | Studies the entire set of proteins (proteome), including their expression levels, modifications, and interactions. nih.gov | Can identify the direct protein targets of an indole compound and downstream changes in protein expression and post-translational modifications. nih.gov |
| Metabolomics | Analyzes the complete set of small-molecule metabolites (metabolome) within a cell, tissue, or organism. metabolon.com | Can reveal how indole compounds alter metabolic pathways and identify metabolic biomarkers of drug activity. nih.govbenthamdirect.com |
The integration of these multi-omics datasets offers a more robust understanding than any single approach alone. nih.gov For example, a transcriptomics study might show that an indole compound alters the expression of genes in a specific metabolic pathway. Metabolomics could then be used to confirm that the levels of metabolites in that pathway are indeed changed. Proteomics could further validate these findings by showing changes in the abundance of the corresponding enzymes. Such integrated approaches have been used to study the metabolism of indole derivatives produced by the gut microbiota and their role in human health and disease. nih.govnih.gov Applying these powerful techniques to the study of this compound will provide unprecedented insights into its mechanism of action, facilitating its development as a therapeutic agent.
Exploration of New Biological Activities and Therapeutic Applications for this compound Analogs
The indole scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with numerous biological targets. nih.gov Consequently, derivatives of this compound are being explored for a wide range of therapeutic applications, with a significant focus on cancer and infectious diseases.
Recent research has highlighted the potent antiproliferative activity of 5-chloro-indole derivatives against various cancer cell lines. mdpi.comnih.gov Many of these compounds have been designed as inhibitors of key signaling proteins that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR). mdpi.comnih.gov
| Compound/Derivative Series | Biological Activity | Target/Cell Line | Reference |
| 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylate derivatives | Antiproliferative | Panc-1 (pancreatic), MCF-7 (breast), HT-29 (colon), A-549 (lung) | mdpi.com |
| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | Antiproliferative, EGFR Kinase Inhibition | A549 (lung), Panc-1 (pancreatic), Caco-2 (colon), T-47D (breast) | nih.gov |
| Pyrido[3,4-b]indol-1-ones (derived from 5-chloro-indole) | Antiproliferative, EGFR Kinase Inhibition | A549, Panc-1, Caco-2, T-47D | nih.gov |
| This compound-2-carbonyl azide (B81097) derivatives | Antibacterial, Antifungal, Antituberculosis | S. aureus, E. coli, B. subtilis, A. niger, C. albicans, M. tuberculosis | researchgate.net |
| 5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole | Cytotoxicity | HepG2 (liver cancer), A431 (skin cancer) | |
| Indolyl-methylidene phenylsulfonylhydrazones (with 5-chloro-indole) | Selective Cytotoxicity | MCF-7 (breast), MDA-MB-231 (breast) | mdpi.com |
Beyond cancer, indole derivatives have shown promise in treating infectious diseases. The indole nucleus is a key component of compounds developed to combat malaria, trypanosomiasis, and leishmaniasis. mdpi.comnih.gov The exploration of this compound analogs against a broad spectrum of pathogens, including resistant bacterial and fungal strains, represents a significant avenue for future research. researchgate.net The continued synthesis and screening of novel analogs will likely uncover new biological activities, expanding the therapeutic potential of this versatile chemical scaffold. researchgate.net
Q & A
Basic Research Question
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal contact.
- Ventilation : Use fume hoods to prevent inhalation of vapors (e.g., during reflux).
- Waste disposal : Segregate halogenated waste for professional treatment . Safety Data Sheets (SDS) for analogs (e.g., 5-(trifluoromethoxy)-1H-indole) recommend storage at –20°C in amber vials to prevent degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
